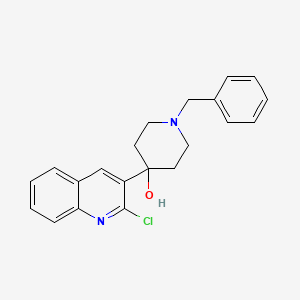

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol

Description

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol is a complex organic compound with the molecular formula C21H21ClN2O and a molecular weight of 352.86 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a 2-chloroquinoline moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name |

1-benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-20-18(14-17-8-4-5-9-19(17)23-20)21(25)10-12-24(13-11-21)15-16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQCRWPQYUNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC3=CC=CC=C3N=C2Cl)O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593829 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783368-13-8 | |

| Record name | 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol involves several steps, typically starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-chloroquinoline with benzylpiperidine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Scientific Research Applications

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol can be compared to other quinoline derivatives, such as:

Chloroquine: Used as an antimalarial drug, chloroquine shares the quinoline core but lacks the piperidine and benzyl groups.

Quinidine: An antiarrhythmic agent, quinidine also contains a quinoline structure but differs significantly in its side chains.

Piperidine derivatives: Compounds like piperidine itself or N-benzylpiperidine are structurally similar but lack the quinoline moiety, resulting in different pharmacological profiles.

Biological Activity

1-Benzyl-4-(2-chloroquinolin-3-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews the synthesis, biological evaluations, and potential mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The synthesis of this compound involves the modification of quinoline and piperidine structures, which are known for their pharmacological properties. The compound's structure can be represented as follows:

This compound features a benzyl group, a piperidine ring, and a chloroquinoline moiety, which are critical for its biological activities.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of quinoline derivatives, including those similar to this compound. A study synthesized several quinoline-piperidine compounds and reported that five derivatives exhibited potent nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . The mechanism proposed involves the inhibition of heme crystallization, leading to toxic accumulation within the parasite.

| Compound | Activity (nM) | Strain Type |

|---|---|---|

| Compound A | 10 | CQ-sensitive |

| Compound B | 15 | CQ-resistant |

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. In one study, various piperidine-based compounds demonstrated significant cytotoxicity against human leukemia cell lines. The structure-activity relationship (SAR) indicated that substituents on the piperidine ring could enhance activity against these cancer cells . For instance, compounds with a benzylpiperidinyl substitution showed improved efficacy compared to their counterparts.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| U937 | 5 | 1a |

| K562 | 7 | 1m |

Analgesic and Anti-inflammatory Activities

The presence of electro-attracting groups in related piperidine compounds has been linked to increased analgesic and anti-inflammatory properties. Preliminary tests indicated that modifications to the benzyl group significantly enhanced these activities .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit plasmepsin II, an enzyme crucial for hemoglobin digestion in Plasmodium parasites .

- Cytotoxicity in Cancer Cells : The interaction with cellular pathways involved in apoptosis may contribute to its anticancer effects .

- Anti-inflammatory Pathways : The modulation of inflammatory mediators could explain its analgesic properties .

Case Study 1: Antimalarial Efficacy

A series of quinoline derivatives were tested for their efficacy against P. falciparum. The results indicated that certain modifications led to improved potency and selectivity against resistant strains.

Case Study 2: Anticancer Potential

In vitro studies on leukemia cell lines showed that specific structural modifications in piperidine derivatives could lead to significant increases in cytotoxicity, with IC50 values indicating strong potential for therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.